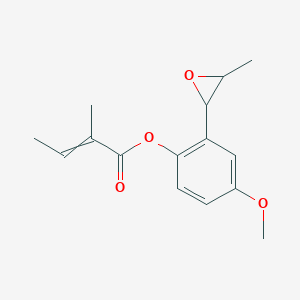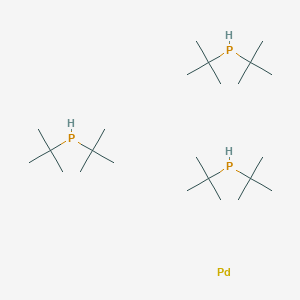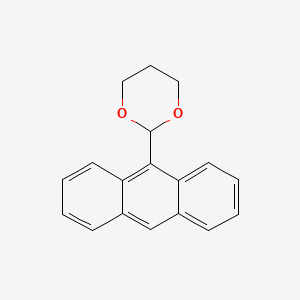
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 2-terc-butoxi-5-oxociclopent-3-en-1-ilo es un compuesto químico con una estructura compleja que incluye un anillo de cinco miembros, un grupo éster, un grupo cetona y un grupo terc-butoxi. Este compuesto es de interés en varios campos de la química debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de 2-terc-butoxi-5-oxociclopent-3-en-1-ilo generalmente implica la reacción de un derivado de ciclopentadiona con alcohol terc-butílico en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla para asegurar una reacción completa y un alto rendimiento. También se han empleado sistemas de microreactores de flujo para mejorar la eficiencia y la sostenibilidad del proceso de síntesis .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la escalabilidad y la consistencia del proceso de producción. Estos métodos están diseñados para ser más eficientes y respetuosos con el medio ambiente en comparación con los procesos tradicionales por lotes .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 2-terc-butoxi-5-oxociclopent-3-en-1-ilo sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos más complejos.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o dicetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de amidas, ésteres o éteres dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El acetato de 2-terc-butoxi-5-oxociclopent-3-en-1-ilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como un bloque de construcción para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del acetato de 2-terc-butoxi-5-oxociclopent-3-en-1-ilo implica su interacción con varios objetivos moleculares. Los grupos éster y cetona pueden participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores. Estas interacciones pueden modular las vías biológicas y conducir a efectos biológicos específicos .
Comparación Con Compuestos Similares
Compuestos similares
Acetato de 2,2,3-trimetil-5-oxociclopent-3-en-1-ilo: Estructura similar pero con diferentes sustituyentes.
Aminoácidos protegidos con terc-butoxicarbonilo: Comparten el grupo terc-butoxi pero tienen diferentes estructuras centrales
Singularidad
El acetato de 2-terc-butoxi-5-oxociclopent-3-en-1-ilo es único debido a su combinación de un anillo de cinco miembros, éster, cetona y grupos terc-butoxi.
Propiedades
Número CAS |
193203-60-0 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
[2-[(2-methylpropan-2-yl)oxy]-5-oxocyclopent-3-en-1-yl] acetate |
InChI |
InChI=1S/C11H16O4/c1-7(12)14-10-8(13)5-6-9(10)15-11(2,3)4/h5-6,9-10H,1-4H3 |
Clave InChI |
WGWGOCCNFCGEAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C=CC1=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)


![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)

![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

